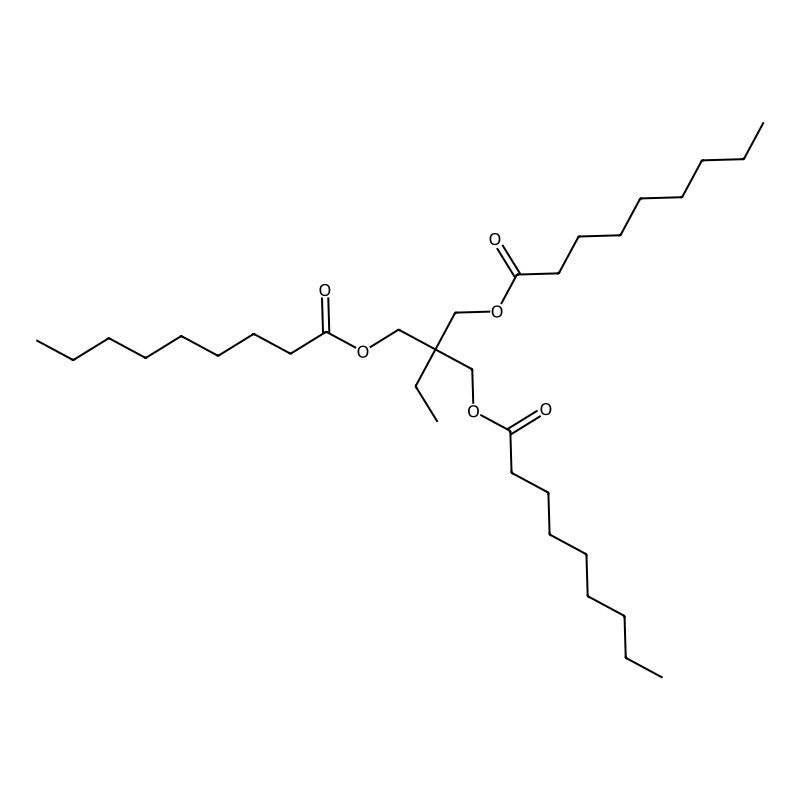

Trimethylolpropane trinonanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Science: Modifying Film Properties

Research suggests that derivatives of trimethylolpropane can enhance the physical properties of film materials. For instance, a study by Kang et al. (2016) explored Trimethylolpropane-tris-(2-methyl-1-aziridine) propionate, a derivative of TMPT, to improve soy protein isolate films. The results showed increased tensile strength and better water absorption properties []. This finding suggests that TMPT itself might hold potential for modifying the properties of various film materials used in research or industrial applications.

Lubricant Development

TMPT's structure suggests potential applications in lubricant development. Studies have shown success with other trimethylolpropane esters in formulating synthetic lubricants, particularly for high-performance applications like turbo-jet aircrafts, due to their superior performance compared to mineral lubricants []. Research could explore the potential of TMPT for similar applications or investigate its use in developing biodegradable lubricants.

Understanding Biocompatibility and Safety

While TMPT is used in some food contact materials, more research is needed to fully understand its biocompatibility and safety profile. Genotoxicity studies suggest no clear evidence of gene mutations but indicate some clastogenic potential, although it is not considered genotoxic in vivo []. Further research could explore the potential health effects of TMPT exposure and its suitability for various applications.

Trimethylolpropane trinonanoate is an organic compound classified as an ester, formed from the reaction of trimethylolpropane and nonanoic acid. This compound appears as a colorless to pale yellow liquid with a faint odor. It is notable for its unique structure, which includes three ester groups, making it particularly effective in reducing friction and wear in various applications. Trimethylolpropane trinonanoate is widely utilized in the formulation of lubricants, plasticizers, and as an intermediate in chemical synthesis, contributing to its versatility in industrial applications .

- Hydrolysis: In the presence of water and either an acid or base catalyst, the compound can hydrolyze to yield trimethylolpropane and nonanoic acid.

- Transesterification: This reaction involves the exchange of ester groups with another alcohol or acid, resulting in new ester compounds.

- Oxidation: Under oxidative conditions, the ester groups can be converted into carboxylic acids.

Common Reagents and Conditions- Hydrolysis: Requires water, an acid or base catalyst, and elevated temperatures.

- Transesterification: Involves an alcohol or acid and a catalyst (e.g., sodium methoxide) under elevated temperatures.

- Oxidation: Utilizes oxidizing agents (e.g., potassium permanganate) under acidic or basic conditions.

The biological activity of trimethylolpropane trinonanoate is primarily related to its potential use as a biocompatible lubricant. Research suggests that it may be suitable for applications in medical devices and implants due to its ability to form stable emulsions and enhance the solubility of hydrophobic drugs. Its lubricating properties also make it a candidate for use in various biological contexts where reduced friction is essential .

The synthesis of trimethylolpropane trinonanoate typically involves the esterification of trimethylolpropane with nonanoic acid. This process generally requires a strong acid catalyst, such as sulfuric acid, and is performed under reflux conditions to ensure complete conversion of reactants into the desired ester product.

Industrial Production

In industrial settings, large-scale esterification reactors are employed. The procedure begins with mixing trimethylolpropane and nonanoic acid in the presence of a catalyst, heating the mixture to approximately 150-200°C while maintaining reflux for several hours. After completion, purification through distillation removes unreacted materials and by-products .

Trimethylolpropane trinonanoate stands out due to its specific combination of three nonanoic acid ester groups, which enhances its performance as a lubricant compared to other similar compounds that may have different functional groups or chain lengths .

Research into interaction studies involving trimethylolpropane trinonanoate has focused on its interactions with metal surfaces and other molecular targets. The ester groups facilitate interactions that reduce friction and wear, enhancing lubrication efficiency. Additionally, studies have explored its potential effects on biological systems, particularly concerning its biocompatibility and possible applications in drug delivery systems .

The development of trimethylolpropane (TMP) esters is deeply intertwined with the broader history of synthetic lubricants. While initial work on synthetic hydrocarbons began as early as 1877 with French chemist Charles Friedel and American James Mason Crafts, the development of synthetic esters gained significant momentum during World War II. As petroleum supplies became restricted during the war, Germany undertook intensive research into alternative lubricants, evaluating more than 3,500 synthetic esters between 1938 and 1944.

Trimethylolpropane itself, the parent compound of trimethylolpropane trinonanoate, is a triol with the chemical formula CH₃CH₂C(CH₂OH)₃. This white solid serves as an essential building block in the polymer industry due to its three hydroxyl functional groups. The annual production of trimethylolpropane reached approximately 200,000,000 kg, highlighting its industrial importance.

The esterification of trimethylolpropane with various carboxylic acids, including nonanoic acid, emerged as a solution to the limitations of petroleum-based lubricants, particularly for high-temperature applications where conventional oils degraded rapidly. The post-war period saw continued development of these synthetic esters, with commercial synthetic oils entering the market in the 1970s in response to the energy crisis and the need for lubricants capable of withstanding the demands of newer, more efficient engines.

Scientific Significance in Industrial Applications

Trimethylolpropane trinonanoate exhibits exceptional properties that make it scientifically significant across numerous industrial applications. This ester serves as both a base oil and an additive in high-performance lubricant formulations, enhancing viscosity, flash point, and oxidation stability.

The scientific significance of trimethylolpropane trinonanoate lies in its molecular structure, which provides:

- High thermal stability at elevated temperatures

- Superior oxidation resistance compared to mineral oils

- Excellent viscosity characteristics across wide temperature ranges

- Low volatility in high-temperature environments

- Enhanced lubricity properties

These properties make trimethylolpropane trinonanoate particularly valuable in applications requiring reliable performance under extreme conditions. Industrial applications include:

- Heat transfer fluids

- Hydraulic systems

- Lubricants and lubricant additives

- Compressor lubricants

- High-temperature industrial machinery

The molecular structure of trimethylolpropane trinonanoate (C₃₃H₆₂O₆) features three nonanoate chains attached to the trimethylolpropane backbone, creating a symmetrical molecule with exceptional stability. This unique structure contributes to its superior performance characteristics compared to conventional lubricants.

Transition from Petroleum-derived Lubricants to Synthetic Esters

The shift from conventional petroleum oils to synthetic esters like trimethylolpropane trinonanoate represents a significant advancement in lubricant technology. Petroleum-based lubricants have inherent limitations that make them unsuitable for many critical applications, particularly in aerospace, automotive, and high-temperature industrial settings.

Conventional petroleum lubricants suffer from:

- Marked viscosity changes with temperature fluctuations

- High pour points when formulated for high-temperature viscosity

- Poor oxidation resistance and thermal decomposition at elevated temperatures

- Significant volatility at high temperatures, resulting in lubricant loss

Synthetic esters, including trimethylolpropane trinonanoate, address these limitations through their engineered molecular structures. Unlike conventional oils that are distilled from crude petroleum (described as "a pile of LEGO blocks haphazardly connected"), synthetic esters are "built" from individual molecules in laboratory settings, allowing precise control over their properties.

The energy crisis of the 1970s accelerated the adoption of synthetic lubricants as automakers introduced smaller, hotter-running, highly efficient engines that required lubricants capable of withstanding intense heat, pressure, and stress. Trimethylolpropane trinonanoate, with its exceptional stability and performance characteristics, emerged as an ideal solution for these demanding applications.

Comparative Framework with Other Polyol Esters

Trimethylolpropane trinonanoate belongs to a family of polyol esters that includes derivatives of neopentyl glycol and pentaerythritol. These different polyol structures confer varying performance characteristics that make each suitable for specific applications.

Table 1: Comparative Properties of Different Polyol Esters

| Property | Neopentyl Glycol Esters | Trimethylolpropane Esters | Pentaerythritol Esters |

|---|---|---|---|

| Viscosity at 40°C (cSt) | 36 | 73 | 90 |

| Iodine value | 0.3 | 0.3 | 0.4 |

| Pour point (°C) | <-40 | -18 | -35 |

Data source: Comparison of complex esters from different polyols

The number of ester linkages in these molecules influences their thermal stability, with pentaerythritol esters (four ester groups) generally exhibiting higher thermal stability than trimethylolpropane esters (three ester groups), which in turn outperform neopentyl glycol esters (two ester groups). However, trimethylolpropane trinonanoate offers an optimal balance of properties for many applications, particularly where moderate viscosity and excellent low-temperature performance are required.

The acid component also significantly influences ester properties. Trimethylolpropane trinonanoate, with its nine-carbon acid chains, provides:

- Lower pour points than longer-chain esters

- Better oxidative stability than unsaturated esters

- Higher viscosity than shorter-chain esters

- Improved biodegradability compared to highly branched esters

Current Research Landscape and Knowledge Gaps

Current research on trimethylolpropane trinonanoate and related esters focuses on several key areas:

- Sustainable production methods using renewable feedstocks

- Improved synthesis processes with higher yields and lower environmental impact

- Enhanced performance through additive technologies

- Application-specific formulations for emerging technologies

One significant research trend involves the development of plant-based trimethylolpropane esters as biodegradable lubricants that address sustainability and environmental concerns. These bio-based alternatives aim to retain the performance advantages of synthetic esters while reducing environmental impact.

Despite their advantages, plant-based trimethylolpropane esters face challenges that require further research:

- Limited load-bearing capacity compared to mineral oils

- Hygroscopic properties that can affect performance in humid environments

- Potential toxic emissions from certain additives

Additional knowledge gaps include:

- Long-term stability in extreme operating conditions

- Compatibility with emerging materials and components

- Optimized production methods for specialty applications

- Performance in hybrid systems combining different lubricant technologies

Trimethylolpropane trinonanoate is synthesized through the esterification of trimethylolpropane with nonanoic acid using conventional acid-catalyzed methods . The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The conventional esterification is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

The stoichiometric reaction requires three moles of nonanoic acid per mole of trimethylolpropane to achieve complete triester formation [2]. The reaction mechanism follows the classical Fischer esterification pathway, where the carboxylic acid is protonated by the catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of trimethylolpropane [17].

Reaction Conditions and Parameters

| Parameter | Typical Range | Optimal Value | Reference |

|---|---|---|---|

| Temperature | 150-200°C | 150-180°C | |

| Catalyst Concentration | 1-5% w/w | 1.5% w/w | |

| Reaction Time | 3-8 hours | 5 hours | |

| Pressure | Atmospheric to reduced | 20 mbar | [16] |

The conventional process begins with the mixing of trimethylolpropane and nonanoic acid in the presence of a catalyst . The mixture is heated to a specific temperature, usually around 150-200°C, and maintained under reflux conditions for several hours . After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .

Microwave-assisted Synthesis Approaches

Microwave-assisted synthesis represents a significant advancement in the production of trimethylolpropane trinonanoate, offering enhanced reaction rates and improved energy efficiency [10]. The microwave irradiation intensifies the mass-transfer-limited transesterification reaction, resulting in accelerated synthesis compared to conventional heating methods [10].

Research has demonstrated that microwave-assisted transesterification of palm oil methyl ester to trimethylolpropane ester was 3.1 times faster in the presence of microwave irradiation [11]. The total energy requirement was markedly reduced compared to conventional heating methods [11]. The optimal conditions for microwave-assisted synthesis include reaction temperature of 130°C, vacuum pressure of 10 mbar, sodium methoxide solution at 0.6% w/w, reaction time of 10 minutes, and molar ratio of trimethylolpropane to methyl ester at 1:4 [11].

Microwave Synthesis Optimization Data

| Process Variable | Range Studied | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|---|

| Temperature | 110-150°C | 130°C | 66.9 | [11] |

| Pressure | 10-30 mbar | 10 mbar | 66.9 | [11] |

| Catalyst Concentration | 0.2-1.0% w/w | 0.6% w/w | 66.9 | [11] |

| Reaction Time | 5-20 min | 10 min | 66.9 | [11] |

| Molar Ratio | 3:1-5:1 | 4:1 | 66.9 | [11] |

A rotatable Response Surface Methodology Box-Behnken Design method was applied to find the optimal levels of experimental factors, namely reaction time (67.8 min), catalyst concentration (1.4% w/w), and molar ratio (3.5) [10]. In these optimal conditions, the reaction yield of 94.3% was obtained with desirability of 0.975 [10].

Enzyme-catalyzed Synthesis Pathways

Enzyme-catalyzed synthesis of trimethylolpropane esters offers an environmentally friendly alternative to conventional chemical catalysis [15]. The commercial lipolytic enzyme Lipoprime 50T has been investigated for catalyzing the synthesis of trimethylolpropane ester of oleic acid [15]. The enzymatic process enables the production of biodegradable and environmentally acceptable trimethylolpropane esters under mild reaction conditions [15].

The enzymatic esterification process was found to be more preferable than transesterification in both studied solvents [15]. Under optimal conditions identified (15% w/w water, temperature 60°C, trimethylolpropane to oleic acid molar ratio 1:3.5, and reaction time 72 hours), the highest trimethylolpropane trioleate yield of around 62% and trimethylolpropane mono-, di-, and trioleate overall yield of about 83% were obtained [15].

Enzymatic Synthesis Parameters

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Water Content | 15% w/w | 62 | [15] |

| Temperature | 60°C | 62 | [15] |

| Molar Ratio (TMP:Acid) | 1:3.5 | 62 | [15] |

| Reaction Time | 72 hours | 62 | [15] |

| Overall Ester Yield | - | 83 | [15] |

Candida rugosa lipase has also been employed for the synthesis of rapeseed oil trimethylolpropane ester [16]. The maximum conversion to trimethylolpropane triester at 66% was obtained at 20 mbar, while at ambient pressure only 8% conversion was achieved [16]. The enzymatic synthesis benefits from reduced pressure conditions, with conversion increasing from 8% at ambient pressure to 44% at 53 mbar [16].

Industrial Scale Production Technologies

Industrial production of trimethylolpropane trinonanoate involves large-scale esterification reactors designed to handle multi-kilogram batches . The industrial process utilizes batch reactors incorporated with high vacuum pump systems to achieve optimal reaction conditions [31]. The production scale-up from laboratory (1 liter) to mini pilot batch reactor (10 liters) has been successfully demonstrated with marginal effect on reaction yield [31].

The optimal reaction conditions for mini pilot batch reactor production were established as temperature of 120°C, pressure of 20 mbar, molar ratio of palm oil methyl ester to trimethylolpropane at 3.8:1, catalyst concentration of 0.9% w/w, and agitation speed of 180 rpm [31]. Under these conditions, approximately 5 liters of trimethylolpropane ester containing 86% w/w of triester was successfully synthesized in two hours of operation [31].

Industrial Production Parameters

| Scale | Reactor Volume | Triester Content | Production Time | Reference |

|---|---|---|---|---|

| Laboratory | 1 L | 98% w/w | 1 hour | [16] |

| Mini Pilot | 10 L | 86% w/w | 2 hours | [31] |

| Pilot Plant | Multi-kg | 87-91% | 5 hours | [34] |

For continuous production processes, fixed-bed reactors offer numerous advantages over batch reactors, including better selectivity, productivity, and elimination of catalyst separation costs [35]. Solid catalysts enable continuous production, better process control, easy automation, and reduced operating costs [35]. The continuous esterification process has been successfully demonstrated at pilot plant scale for long-chain ester production [35].

Reaction Parameter Optimization

Reaction parameter optimization for trimethylolpropane trinonanoate synthesis involves systematic investigation of temperature, catalyst concentration, molar ratio, reaction time, and pressure effects [31]. The optimization process aims to achieve maximum conversion with minimum reaction time and cost [31].

Temperature optimization studies indicate that reaction rates increase with temperature, but excessive temperatures can lead to side reactions and product degradation [20]. The optimal temperature range for trimethylolpropane ester synthesis is typically between 120-150°C, balancing reaction rate with product quality [31].

Parameter Optimization Results

| Parameter | Range Studied | Optimal Value | Conversion (%) | Reference |

|---|---|---|---|---|

| Temperature | 100-200°C | 150°C | 94.3 | [19] |

| Catalyst Amount | 1-5% w/w | 3.2% | 87 | [34] |

| Molar Ratio | 1:1-1:5 | 1:3.8 | 86 | [31] |

| Reaction Time | 1-8 hours | 5 hours | 90 | [34] |

| Pressure | 10-50 mbar | 20 mbar | 86 | [31] |

Catalyst concentration optimization reveals that increasing catalyst concentration generally improves reaction rate and conversion, but excessive catalyst amounts can complicate product purification [22]. The optimal catalyst concentration typically ranges from 1.5-3.2% w/w depending on the specific catalyst system employed [34].

Statistical Design of Experiments for Synthesis

Statistical design of experiments provides a systematic approach to optimize trimethylolpropane trinonanoate synthesis while minimizing the number of experimental runs [19]. Fractional factorial designs and response surface methodologies are commonly employed to identify significant factors and their interactions [27].

Box-Behnken design has been extensively used to study esterification reactions, providing efficient optimization with reduced experimental effort [19]. The statistical analysis enables the development of mathematical models that describe the relationship between process variables and response variables such as conversion and yield [27].

Statistical Design Parameters

| Design Type | Factors Studied | Response Variables | Model R² | Reference |

|---|---|---|---|---|

| Box-Behnken | 3-4 factors | Conversion, Yield | 0.9797 | [10] |

| Factorial | 3 factors | Conversion | 0.9940 | [24] |

| Central Composite | 4 factors | Yield, Purity | 0.97+ | [19] |

The application of statistical design of experiments has demonstrated significant improvements in process understanding and optimization efficiency [24]. Analysis of variance techniques enable identification of statistically significant factors and their optimal levels [19].

Response Surface Methodology Applications

Response Surface Methodology represents a powerful statistical technique for optimizing trimethylolpropane trinonanoate synthesis processes [10]. The methodology constructs mathematical models that describe the relationship between independent variables and response variables, enabling prediction of optimal operating conditions [22].

A quadratic statistical model with a determination coefficient of 97.97%, standard deviation of 0.91, and variation coefficient of 1% was identified as the most appropriate model for microwave-assisted synthesis optimization [10]. The Response Surface Methodology approach enables visualization of the response surface and identification of optimal regions through contour plots [21].

Response Surface Methodology Results

| Study Type | Model Type | R² Value | Optimal Conditions | Maximum Response | Reference |

|---|---|---|---|---|---|

| Microwave Synthesis | Quadratic | 0.9797 | T=130°C, t=67.8min | 94.3% yield | [10] |

| Acid Catalysis | Second-order | 0.9940 | Various parameters | >99% conversion | [24] |

| Enzyme Catalysis | Polynomial | 0.712 | T=60°C, t=72h | 83% yield | [15] |

The Response Surface Methodology enables optimization of multiple responses simultaneously through desirability functions [10]. The approach has been successfully applied to various esterification systems, demonstrating its versatility and effectiveness [22].

Box-Behnken Design Implementation for Process Optimization

Box-Behnken Design represents a specific type of response surface design that provides efficient optimization with fewer experimental runs compared to full factorial designs [19]. The design is particularly suitable for three-level factor studies and has been extensively applied to esterification process optimization [27].

Implementation of Box-Behnken Design for trimethylolpropane ester synthesis typically involves three to four independent variables such as temperature, catalyst concentration, molar ratio, and reaction time [20]. The design enables evaluation of linear, quadratic, and interaction effects while maintaining statistical rigor [23].

Box-Behnken Design Applications

| Application | Variables | Center Points | Total Runs | Optimal Response | Reference |

|---|---|---|---|---|---|

| Esterification | 3 variables | 5 | 17 | 97.96% conversion | [19] |

| Microwave Synthesis | 3 variables | 6 | 21 | 94.3% yield | [10] |

| Catalytic Process | 4 variables | 7 | 29 | 99% conversion | [23] |

The Box-Behnken Design approach has demonstrated effectiveness in identifying optimal reaction conditions with statistical confidence [19]. The design enables development of predictive models that can be used for process control and scale-up [27].

Dean-Stark Apparatus Methodology

The Dean-Stark apparatus represents a classical method for enhancing esterification reactions by continuous removal of water formed as a by-product [17]. This approach shifts the equilibrium in favor of ester formation by eliminating one of the reaction products [17].

The methodology exploits the immiscibility of esters and water, enabling selective removal of water from the reaction mixture [17]. By eliminating water continuously, the apparatus inhibits the reverse hydrolysis reaction and increases the overall ester yield [17].

Dean-Stark Process Parameters

| Parameter | Typical Value | Effect | Reference |

|---|---|---|---|

| Azeotroping Agent | Toluene | Water removal | [34] |

| Operating Temperature | 160°C | Distillation efficiency | [34] |

| Reaction Time | 5 hours | Complete conversion | [34] |

| Water Removal Rate | Continuous | Equilibrium shift | [17] |

The Dean-Stark apparatus methodology has been successfully applied to polyol ester synthesis, achieving yields of 87-91% [34]. The continuous water removal significantly improves reaction efficiency compared to conventional esterification without water removal [17].

Green Chemistry Approaches in Synthesis

Green chemistry approaches for trimethylolpropane trinonanoate synthesis focus on minimizing environmental impact while maintaining process efficiency [32]. The development of greener synthetic routes involves the use of non-halogenated solvents, recyclable catalysts, and energy-efficient processes [32].

Microwave-assisted synthesis represents a green chemistry approach due to reduced energy consumption and shorter reaction times [10]. The use of enzymatic catalysts provides another environmentally friendly alternative, operating under mild conditions and producing biodegradable catalysts [15].

Green Chemistry Implementations

| Approach | Environmental Benefit | Process Advantage | Reference |

|---|---|---|---|

| Microwave Heating | Reduced energy consumption | 3.1× faster reaction | [11] |

| Enzymatic Catalysis | Biodegradable catalyst | Mild conditions | [15] |

| Solvent-free Process | Eliminated solvent waste | Simplified purification | [32] |

| Continuous Flow | Reduced waste generation | Better control | [38] |

The implementation of continuous flow processes represents another green chemistry approach, offering inherently safer operation and reduced waste generation [38]. These processes enable better process control, reduced reaction times, and improved safety profiles [38].

Trimethylolpropane trinonanoate undergoes hydrolysis through nucleophilic attack on the ester carbonyl groups by water molecules in the presence of acid or base catalysts [1] . The hydrolysis mechanism involves the breaking of the ester bonds to yield trimethylolpropane and nonanoic acid as the primary products . This reaction follows classical ester hydrolysis pathways where the carbonyl carbon is susceptible to nucleophilic attack due to its electrophilic nature.

The hydrolysis reaction can be represented by the following general equation:

Trimethylolpropane trinonanoate + 3H₂O → Trimethylolpropane + 3 Nonanoic acid

Under acidic conditions, the reaction proceeds through protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating nucleophilic attack by water. In basic conditions, the hydroxide ion acts as a stronger nucleophile, directly attacking the carbonyl carbon . The reaction rate and selectivity are controlled by factors including pH, water content, and catalyst concentration, with optimal conditions typically requiring elevated temperatures between 100-150°C [4].

Transesterification Process Dynamics

The transesterification of trimethylolpropane trinonanoate involves the exchange of ester groups with other alcohols or acids, proceeding through consecutive reaction mechanisms that form monoester and diester intermediates before reaching the final triester products [5] [6]. This process follows a stepwise pathway where each ester group can be individually substituted, allowing for the formation of mixed esters with varying properties.

Research demonstrates that heterogeneous base catalysts such as calcium hydroxide and calcium oxide are particularly effective for transesterification reactions [6]. The optimal conditions for transesterification include temperatures of 170°C, reaction times of 8 hours, and specific molar ratios of reactants. Under these conditions, conversion rates can reach 70-97% with high selectivity toward the desired products [6] [7].

The transesterification mechanism involves the formation of a tetrahedral intermediate following nucleophilic attack by the alcohol on the ester carbonyl carbon. The reaction kinetics are influenced by temperature, molar ratio of reactants, and catalyst type, with the catalyst amount having a smaller but measurable effect on the overall conversion [6].

Oxidation Mechanisms and Kinetics

The oxidation of trimethylolpropane trinonanoate proceeds through free radical mechanisms when exposed to oxidizing agents under acidic or basic conditions [8]. The oxidation process targets the carbon-hydrogen bonds in the ester structure, particularly those adjacent to the ester linkages, leading to the formation of various oxidation products including carboxylic acids.

Thermal degradation studies reveal that oxidation can result in the formation of diesters and a series of smaller fragments through chain scission reactions [8]. The primary products include heptanoic acid derivatives and various condensation products that form at elevated temperatures. The oxidation mechanism involves initiation through free radical formation, followed by propagation steps that lead to chain breakdown and product formation.

The kinetics of oxidation are influenced by temperature, oxygen availability, and the presence of catalysts. Optimal conditions typically require temperatures between 80-120°C with reaction times of 2-5 hours depending on the desired degree of oxidation [8]. The susceptibility of the ester carbon-hydrogen bonds to oxidative attack makes this transformation particularly relevant for understanding the stability and degradation pathways of the compound.

Strategic Functionalization Approaches

Strategic functionalization of trimethylolpropane trinonanoate involves selective modification of specific functional groups to enhance performance characteristics or introduce new properties [9] [10]. The approach requires careful selection of catalysts and controlled reaction conditions to achieve the desired modifications without unwanted side reactions.

The functionalization strategies can target the ester groups, the central trimethylolpropane core, or the nonanoic acid chains. Common approaches include introduction of reactive groups, modification of chain length, or incorporation of functional moieties that impart specific properties such as enhanced thermal stability or improved lubrication characteristics [9].

Successful functionalization depends on understanding the reactivity patterns of different sites within the molecule and selecting appropriate reaction conditions that favor the desired transformation while minimizing competing reactions. The use of protective groups and sequential reaction strategies can be employed to achieve selective functionalization of specific positions within the complex molecular structure [10].

Epoxidation and Ring-opening Modifications

The epoxidation of trimethylolpropane trinonanoate derivatives, particularly those containing unsaturated fatty acid chains, represents an important structural modification pathway [11] [12]. The epoxidation process utilizes peroxyformic acid generated in situ from hydrogen peroxide and formic acid to convert double bonds into oxirane rings.

The optimal conditions for epoxidation involve a molar ratio of 1:1:2.5 for the substrate, formic acid, and hydrogen peroxide, respectively [11]. The reaction is typically conducted at temperatures between 40-60°C with careful temperature control to prevent unwanted ring-opening reactions. Under these conditions, conversion rates of up to 95% can be achieved for the formation of epoxidized products [12].

The epoxidation mechanism involves the formation of peroxyformic acid, which then adds across the double bond to form the three-membered oxirane ring. The degree of epoxidation can be controlled by adjusting the molar ratios of reactants and reaction conditions [11]. Ring-opening reactions of the epoxidized products can subsequently occur through nucleophilic attack by various reagents, providing pathways for further functionalization.

Structure Modification for Performance Enhancement

Structure modification of trimethylolpropane trinonanoate focuses on altering the molecular architecture to improve specific performance characteristics such as thermal stability, viscosity-temperature relationships, and oxidation resistance [9]. These modifications can involve changes to the ester linkages, the central alcohol core, or the fatty acid chains.

Common structural modifications include chain length alteration, introduction of branching, and incorporation of functional groups that enhance specific properties. The modification strategies are designed based on structure-property relationships that govern the performance of the modified esters in their intended applications [9].

The success of structure modification depends on understanding how specific structural changes affect the overall properties of the molecule. This requires systematic investigation of the relationship between molecular structure and performance characteristics, allowing for the design of modifications that achieve the desired property improvements .

Double Bond Site Transformations

For trimethylolpropane trinonanoate derivatives containing unsaturated fatty acid chains, double bond sites represent reactive centers that can undergo various transformation reactions [11] [13]. These transformations include epoxidation, hydrogenation, halogenation, and other addition reactions that modify the unsaturation level and introduce new functional groups.

The reactivity of double bond sites depends on their position within the fatty acid chain and the presence of neighboring functional groups. The transformation reactions can be selective for specific double bond positions or can involve multiple sites simultaneously, depending on the reaction conditions and reagents used [13].

Double bond transformations are particularly important for modifying the physical properties of the esters, such as melting point, viscosity, and oxidation stability. The controlled modification of unsaturation levels allows for the fine-tuning of these properties to meet specific application requirements [11].

Hydrogen Peroxide-mediated Reactions

Hydrogen peroxide serves as a key reagent in various transformation reactions of trimethylolpropane trinonanoate, particularly in epoxidation and oxidation processes [11] [12]. The reactivity of hydrogen peroxide can be enhanced through the use of catalysts or by generating more reactive species such as peroxyacids in situ.

In epoxidation reactions, hydrogen peroxide reacts with formic acid to generate peroxyformic acid, which then serves as the active epoxidizing agent [11]. The reaction conditions must be carefully controlled to prevent decomposition of the peroxide and to ensure selective formation of the desired products.

The use of hydrogen peroxide in these reactions offers advantages including atom economy, formation of water as the only byproduct, and the ability to achieve high degrees of conversion under relatively mild conditions [12]. However, the reactions require careful temperature control and proper handling procedures due to the reactive nature of peroxide species.

Acid-catalyzed Reaction Mechanisms

Acid-catalyzed reactions of trimethylolpropane trinonanoate involve the use of strong acids such as sulfuric acid or p-toluenesulfonic acid to facilitate various transformation processes [14] . These reactions typically proceed through protonation of oxygen atoms in the ester groups, making the carbonyl carbons more electrophilic and susceptible to nucleophilic attack.

The acid catalysis mechanism involves initial protonation followed by nucleophilic attack by the appropriate reagent. The reaction rate and selectivity depend on the acid strength, concentration, and reaction temperature. Optimal acid concentrations typically range from 10 ppm to 5% by weight, depending on the specific transformation being performed .

Common acid-catalyzed reactions include esterification, transesterification, and hydrolysis processes. The choice of acid catalyst depends on the specific reaction requirements, with considerations including catalyst recovery, side reaction minimization, and product purity [14].

Selective Functional Group Transformations

Selective functional group transformations of trimethylolpropane trinonanoate require careful control of reaction conditions to achieve modification of specific sites within the molecule while leaving other functional groups intact [9] [10]. This selectivity is crucial for maintaining the desired properties of the ester while introducing new functionalities.

The selectivity can be achieved through various strategies including the use of specific catalysts, protective group chemistry, and controlled reaction conditions. The choice of strategy depends on the specific transformation being performed and the functional groups present in the molecule [10].

Understanding the relative reactivity of different functional groups within the molecule is essential for designing selective transformation strategies. This knowledge allows for the development of reaction conditions that favor the desired transformation while minimizing unwanted side reactions [9].

| Transformation Type | Reaction Conditions | Products/Intermediates | Conversion Rate/Yield |

|---|---|---|---|

| Hydrolysis | Water, acid/base catalyst, elevated temperature | Trimethylolpropane + Nonanoic acid | Complete under proper conditions |

| Transesterification | Alcohol/acid, catalyst (e.g., Ca(OH)₂), 170°C, 8h | New esters depending on reactants | 70-97% (optimal conditions) |

| Oxidation | Oxidizing agents, acidic/basic conditions | Carboxylic acids from ester groups | Variable depending on conditions |

| Epoxidation | Peroxyformic acid, H₂O₂, formic acid, 40-60°C | Epoxidized esters with oxirane rings | 95% (optimal molar ratios) |

| Structure Modification | Various reagents depending on target modification | Modified esters with enhanced properties | Depends on modification strategy |

| Functionalization | Strategic catalyst selection, controlled conditions | Functionalized derivatives | Variable |

| Thermal Decomposition | Pyrolysis 200-450°C, thermal breakdown | Fatty acids, methyl esters, smaller fragments | ~80% weight loss at 200-450°C |

| Acid-catalyzed Reactions | Acid catalysts (H₂SO₄, p-toluenesulfonic acid) | Esterified products | High under proper conditions |

| Enzymatic Hydrolysis | Lipase enzymes, specific temperature/pH | Mono/di-esters + fatty acids | Slow and incomplete (~10% full) |

| Ring-opening Reactions | Nucleophilic attack, mild to moderate conditions | Ring-opened products | Variable |

| Reaction Type | Mechanism | Temperature Range (°C) | Reaction Time | Key Factors |

|---|---|---|---|---|

| Hydrolysis | Nucleophilic attack on ester carbonyl | 100-150 | 3-5 hours | pH, water content, catalyst concentration |

| Transesterification | Consecutive reactions via mono/di-ester intermediates | 110-170 | 4-8 hours | Molar ratio, temperature, catalyst type |

| Epoxidation | Peroxyformic acid addition to double bonds | 40-60 | 4 hours | Acid/peroxide ratio, temperature control |

| Oxidation | Free radical mechanism | 80-120 | 2-5 hours | Oxygen availability, catalysts |

| Thermal Decomposition | Stepwise elimination of stable molecules | 200-450 | Continuous | Heat rate, atmosphere (N₂/air) |

Physical Description

XLogP3

UNII

Other CAS

Wikipedia

General Manufacturing Information

Petroleum lubricating oil and grease manufacturing

Nonanoic acid, 1,1'-[2-ethyl-2-[[(1-oxononyl)oxy]methyl]-1,3-propanediyl] ester: ACTIVE